molecular formula C24H38N2+2 B14179292 Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium CAS No. 4714-46-9

Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium

Cat. No.: B14179292
CAS No.: 4714-46-9
M. Wt: 354.6 g/mol
InChI Key: CZZFJNRLJJVUIP-UHFFFAOYSA-N
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Description

Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is a quaternary ammonium compound known for its antimicrobial properties. It is used in various applications, including disinfectants, antiseptics, and surfactants. The compound’s structure consists of a benzyl group attached to a hexyl chain, which is further connected to a dimethyl-azanium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of benzyl chloride with N,N,N’,N’-tetramethyl-1,6-hexanediamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetylpyridinium chloride
  • Dodecyltrimethylammonium chloride

Uniqueness

Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds .

Properties

CAS No.

4714-46-9

Molecular Formula

C24H38N2+2

Molecular Weight

354.6 g/mol

IUPAC Name

benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium

InChI

InChI=1S/C24H38N2/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3/q+2

InChI Key

CZZFJNRLJJVUIP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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